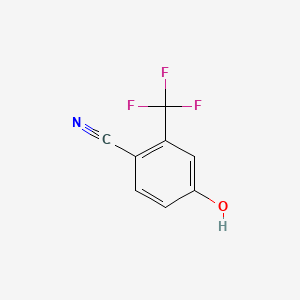

4-Hydroxy-2-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound 4-Hydroxy-2-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVIOUGHSKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382466 | |

| Record name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-42-3 | |

| Record name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 320-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry and materials science. This document delves into its structural features, physicochemical parameters, and spectral characteristics. Detailed experimental protocols for the determination of its core properties are provided, underpinned by the principles of scientific integrity and reproducibility. Furthermore, this guide explores a plausible synthetic route and discusses the significant role of this molecule in drug discovery, particularly in the context of structure-activity relationship (SAR) studies.

Introduction

4-Hydroxy-2-(trifluoromethyl)benzonitrile, with the CAS Number 320-42-3, is a substituted aromatic compound of significant interest in the field of organic synthesis.[1][2] Its unique molecular architecture, featuring a hydroxyl group, a nitrile moiety, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] This guide serves as a detailed resource for researchers, providing critical data and methodologies to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Chemical Identifiers

The structural integrity of a molecule is fundamental to its chemical behavior and biological activity. Understanding its various identifiers is crucial for accurate documentation and communication in a research setting.

-

IUPAC Name: 4-hydroxy-2-(trifluoromethyl)benzonitrile[1]

-

Synonyms: 2-Cyano-5-hydroxybenzotrifluoride[2]

-

Molecular Weight: 187.12 g/mol [2]

-

SMILES: OC1=CC(=C(C=C1)C#N)C(F)(F)F[1]

-

InChI Key: MDBVIOUGHSKRMT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile are critical for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Appearance | White to pale cream powder/solid | [1] |

| Melting Point | 119.5-125.5 °C | [1] |

| Boiling Point (Predicted) | 297.9 ± 40.0 °C | [4] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and DMSO. | [5] |

| pKa (Predicted) | 6.60 ± 0.35 | [6] |

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 4-Hydroxy-2-(trifluoromethyl)benzonitrile is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3600-3200 | Broad peak, indicating hydrogen bonding |

| C≡N (nitrile) | ~2240-2220 | Sharp, medium intensity peak |

| C-F (trifluoromethyl) | ~1350-1150 | Strong, broad absorptions |

| C=C (aromatic) | ~1600-1450 | Multiple sharp peaks |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4-Hydroxy-2-(trifluoromethyl)benzonitrile would be expected to show a molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would likely involve the loss of small molecules or radicals such as HCN, CO, and CF₃.

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-Hydroxy-2-(trifluoromethyl)benzonitrile is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observation: The Thiele tube is heated gently and evenly. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Sources

- 1. 4-Hydroxy-2-(trifluoromethyl)benzonitrile, 98% 250 mg | Request for Quote [thermofisher.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Analysis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can profoundly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[1][2] 4-Hydroxy-2-(trifluoromethyl)benzonitrile stands out as a pivotal intermediate in this domain. Its unique trifunctional architecture—comprising a hydroxyl, a cyano, and a trifluoromethyl group on a benzene ring—makes it a versatile precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).[3] For instance, the related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is a known pharmacophore in the anticancer drug bicalutamide and a precursor for non-steroidal androgen receptor modulators.[3][4]

This guide provides an in-depth exploration of the chemical structure and comprehensive analytical characterization of 4-Hydroxy-2-(trifluoromethyl)benzonitrile. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality, purity, and integrity of this critical chemical entity.

Molecular Architecture and Physicochemical Profile

The identity and properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile are dictated by its distinct molecular structure.

Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 320-42-3 | [5][6] |

| IUPAC Name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | [5] |

| Molecular Formula | C₈H₄F₃NO | [5][6] |

| Molecular Weight | 187.12 g/mol | [6] |

| SMILES | OC1=CC(=C(C=C1)C#N)C(F)(F)F | [5] |

| InChI Key | MDBVIOUGHSKRMT-UHFFFAOYSA-N |[5] |

Caption: Conceptual workflow for the synthesis of the target compound.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification, structure elucidation, and purity assessment of 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture.

-

¹H NMR (Proton NMR): The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, they will form a complex splitting pattern (e.g., a doublet, a doublet of doublets). The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR (Carbon NMR): This spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The cyano carbon will appear in the typical downfield region for nitriles.

-

¹⁹F NMR (Fluorine NMR): This is a simple yet powerful experiment for this molecule. It will show a single, sharp singlet, confirming the presence of a single type of trifluoromethyl group.

Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~11.0 - 12.0 | broad s | -OH |

| ~7.8 - 8.0 | d | Aromatic H | |

| ~7.2 - 7.4 | d | Aromatic H | |

| ~7.0 - 7.2 | dd | Aromatic H | |

| ¹³C | ~160 | s | C-OH |

| ~135 | q | C-CF₃ | |

| ~134 | s | Aromatic C-H | |

| ~124 | q | -CF₃ | |

| ~120 | s | Aromatic C-H | |

| ~117 | s | -C≡N | |

| ~116 | s | Aromatic C-H | |

| ~105 | s | C-C≡N |

| ¹⁹F | ~ -60 to -65 | s | -CF₃ |

Note: Predicted values are illustrative and based on typical ranges for these functional groups. Actual values must be determined experimentally.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 2240 - 2220 (sharp) | C≡N stretch | Nitrile |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1350 - 1150 (strong) | C-F stretch | Trifluoromethyl |

| 1250 - 1200 | C-O stretch | Phenolic C-O |

The presence of strong bands in all these regions provides compelling evidence for the compound's structure. [7][8][9] C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying impurities.

-

Molecular Ion Peak (M⁺): The primary peak expected in the mass spectrum corresponds to the molecular weight of the compound, m/z 187.12. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₈H₄F₃NO with high accuracy.

-

Fragmentation: Common fragmentation pathways may include the loss of HCN or CO, leading to characteristic daughter ions that can be used for structural confirmation. Predicted collision cross-section (CCS) values can also aid in identification. [10][11]

Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry. [12]A validated reversed-phase HPLC (RP-HPLC) method is critical for quantifying 4-Hydroxy-2-(trifluoromethyl)benzonitrile and separating it from any starting materials, intermediates, or degradation products.

Rationale for Method Selection:

-

Reversed-Phase (RP) Chromatography: The compound has moderate polarity, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

-

UV Detection: The aromatic ring is a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 230-270 nm.

Caption: Standard workflow for purity analysis by reversed-phase HPLC.

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol represents a robust starting point for method development and validation.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

-

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Dilute as necessary to fall within the linear range of the detector.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

This method must be fully validated according to ICH guidelines (covering specificity, linearity, accuracy, precision, and robustness) before use in a regulated environment. [13]

Conclusion

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a compound of significant interest in pharmaceutical synthesis. Its robust characterization is not merely an academic exercise but a critical requirement for ensuring the quality and safety of downstream products. A synergistic application of NMR for definitive structure elucidation, IR for functional group confirmation, MS for molecular weight verification, and a validated HPLC method for purity assessment forms a self-validating system of analysis. This comprehensive analytical toolkit empowers researchers and developers to use this versatile building block with confidence, paving the way for innovation in medicinal chemistry.

References

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Benzonitrile, 4-(trifluoromethyl)-. PubChem, National Center for Biotechnology Information. [Link]

-

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Receptor Chem - Innovation in Life Science Research. ReceptorChem. [Link]

-

Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. ChemBK. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST WebBook. [Link]

-

¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. ResearchGate. [Link]

-

4-hydroxy-2-(trifluoromethyl)benzonitrile (C8H4F3NO). PubChemLite. [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Center for Biotechnology Information. [Link]

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

-

Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

-

Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

-

Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. PubMed. [Link]

-

Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 5. 4-Hydroxy-2-(trifluoromethyl)benzonitrile, 98% 250 mg | Request for Quote [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 9. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]

- 10. PubChemLite - 4-hydroxy-2-(trifluoromethyl)benzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

- 11. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. longdom.org [longdom.org]

Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile from starting materials

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic route to 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a critical pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document details a strategic synthesis commencing from the readily accessible precursor, 4-nitro-3-(trifluoromethyl)phenol. The core of this strategy hinges on a catalytic reduction followed by a classic Sandmeyer reaction. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present a logical framework for the synthesis, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The synthesis of complex aromatic building blocks is a cornerstone of modern chemical research. 4-Hydroxy-2-(trifluoromethyl)benzonitrile presents a unique synthetic challenge due to the specific ortho/para relationship of its three distinct functional groups: a hydroxyl, a trifluoromethyl, and a nitrile. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the aromatic ring.[3]

Our selected strategy employs a linear synthesis that leverages well-established, high-yielding transformations. The core logic is to begin with a precursor that already contains the trifluoromethyl and a masked amino group (as a nitro group) in the correct positions, and then unmask the amine to facilitate the introduction of the nitrile group via a diazonium salt intermediate. This approach avoids the complexities of direct ortho-trifluoromethylation of a phenol, which can be challenging.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to commercially available starting materials. The nitrile group is identified as a prime candidate for introduction via a Sandmeyer reaction, a reliable method for converting an aromatic amine into a variety of functional groups.[4][5] This disconnection points to 4-amino-3-(trifluoromethyl)phenol as the key intermediate. This intermediate, in turn, can be readily prepared by the reduction of its corresponding nitro-analogue, 4-nitro-3-(trifluoromethyl)phenol.

Caption: Retrosynthetic pathway for 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

In-Depth Mechanistic Discussion and Rationale

Pillar 1: Synthesis of the Key Amine Intermediate

The synthesis begins with the reduction of 4-nitro-3-(trifluoromethyl)phenol. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

-

Reaction: 4-nitro-3-(trifluoromethyl)phenol to 4-amino-3-(trifluoromethyl)phenol.

-

Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed. The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the palladium surface.[6] This facilitates the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the desired amino group (-NH₂). The choice of a neutral solvent like methanol or ethanol is critical to prevent unwanted side reactions.

Pillar 2: The Diazotization of 4-amino-3-(trifluoromethyl)phenol

The conversion of the primary aromatic amine to a diazonium salt is a pivotal step. This reaction transforms the amino group into an excellent leaving group (molecular nitrogen, N₂), which is essential for the subsequent substitution.

-

Mechanism: The reaction is initiated by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from protonated nitrous acid. A series of proton transfers and dehydration steps follow, ultimately leading to the formation of the aryl diazonium salt.[7]

-

Critical Parameters: Temperature control is paramount. Diazotization reactions are typically conducted between 0–5 °C.[8] At higher temperatures, the highly unstable diazonium salt can prematurely decompose, potentially leading to undesired side products (e.g., phenol formation via reaction with water) and posing a safety risk due to the rapid evolution of nitrogen gas.

Pillar 3: The Sandmeyer Cyanation

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that replaces the diazonium group with a nucleophile, in this case, a cyanide group, using a copper(I) salt as a catalyst.[5][9]

-

Mechanism: The reaction is initiated by a single-electron transfer (SET) from the copper(I) cyanide to the diazonium salt.[9] This reduces the diazonium species and oxidizes copper(I) to copper(II). The resulting aryl diazonium radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical. This aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the final product, 4-Hydroxy-2-(trifluoromethyl)benzonitrile, and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[5][9]

-

Experimental Choice: The use of copper(I) cyanide is crucial for the success of the reaction. It serves both as the source of the cyanide nucleophile and as the catalyst for the radical process. The reaction must be performed with care, as copper cyanide is highly toxic.

Overall Synthetic Workflow

The complete synthetic process is a well-defined, three-stage workflow that transforms a readily available nitro-phenol into the desired trifluoromethylated benzonitrile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 4-AMINO-3-(TRIFLUOROMETHYL)PHENOL CAS#: 445-04-5 [amp.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 3-Methyl-5-nitro-1H-pyrazole

A Note on Chemical Identification: This guide focuses on the compound 3-Methyl-5-nitro-1H-pyrazole . Initial topic research indicated a potential discrepancy with CAS number 320-42-3. For clarity, the correct and primary CAS number for 3-Methyl-5-nitro-1H-pyrazole is 34334-96-8 . This document will exclusively refer to the properties and applications associated with this correct compound.

Section 1: Introduction and Strategic Importance

3-Methyl-5-nitro-1H-pyrazole is a heterocyclic organic compound that holds significant value as a versatile building block in both medicinal chemistry and materials science. As a member of the nitropyrazole family, its structure is characterized by a five-membered pyrazole ring functionalized with both a methyl and a nitro group. This substitution pattern imparts specific reactivity and electronic properties that make it a crucial intermediate for synthesizing more complex molecules.

In the realm of drug discovery, the pyrazole scaffold is a "biologically privileged" structure, appearing in numerous FDA-approved drugs.[1] The introduction of a nitro group to this scaffold, as seen in 3-Methyl-5-nitro-1H-pyrazole, provides a key reactive handle for further chemical modification, enabling the development of novel therapeutic agents, such as kinase inhibitors.[2]

Concurrently, in materials science, nitrated pyrazoles are foundational precursors for the synthesis of advanced energetic materials.[3][4] While simple mononitropyrazoles may have modest energetic properties on their own, they are indispensable for constructing more complex, high-performance energetic compounds sought for applications in propellants and explosives.[3] This guide offers a comprehensive overview of its synthesis, properties, and core applications for professionals in research and development.

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Methyl-5-nitro-1H-pyrazole are critical for its handling, reaction setup, and characterization. It typically appears as a colorless to light yellow solid and is sparingly soluble in water but shows good solubility in common organic solvents like alcohols and ethers.[5]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 34334-96-8 | [6][7][8] |

| Molecular Formula | C₄H₅N₃O₂ | [5][7][8] |

| Molecular Weight | 127.10 g/mol | [8] |

| Appearance | Colorless to light yellow solid | [5] |

| Solubility | Almost insoluble in water; Soluble in organic solvents (alcohols, ethers) | [5] |

Spectroscopic Characterization

Accurate spectroscopic analysis is essential for confirming the identity and purity of 3-Methyl-5-nitro-1H-pyrazole following its synthesis.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary technique for structural verification. The spectrum provides characteristic signals for the protons on the pyrazole ring and the methyl group.

| Protons | Approx. Chemical Shift (δ, ppm) | Solvent | Source(s) |

| Pyrazole-H | Varies | DMSO-d6 | [9] |

| Methyl (-CH₃) | Varies | DMSO-d6 | [9] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of synthesized 3-Methyl-5-nitro-1H-pyrazole.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Analysis: Process the data to identify the chemical shifts and multiplicities of the pyrazole ring proton and the methyl group protons, confirming the target structure.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The nitro (NO₂) and C-N bonds of the pyrazole ring will show characteristic absorption bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (pyrazole ring) | 3100 - 3300 |

| C-H Stretch (methyl & ring) | 2850 - 3000 |

| C=N Stretch (pyrazole ring) | 1550 - 1650 |

| N-O Stretch (asymmetric, nitro) | 1500 - 1570 |

| N-O Stretch (symmetric, nitro) | 1300 - 1370 |

Section 3: Synthesis and Reaction Mechanism

The synthesis of 3-Methyl-5-nitro-1H-pyrazole is a multi-step process that requires careful control of reaction conditions, particularly temperature, due to the highly exothermic nature of nitration reactions. The established method involves the nitration of 3-methylpyrazole via an N-nitro intermediate, followed by thermal rearrangement.

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process: formation of an N-nitro intermediate and its subsequent rearrangement to the final product.

Caption: Synthesis workflow for 3-Methyl-5-nitro-1H-pyrazole.

Causality in Experimental Design

The choice of reagents and conditions is critical for success and safety. Direct nitration of methylpyrazoles with nitric acid often fails to proceed at the desired position and can lead to dinitration.[10] Therefore, acetyl nitrate is generated in situ to first form N-nitro compounds. These intermediates are then thermally rearranged to yield the desired C-nitrated product, 3-Methyl-5-nitro-1H-pyrazole.[10] The use of a high-boiling solvent like perchloroethylene is necessary to achieve the high temperatures required for this rearrangement.

Experimental Protocol: Synthesis of 3-Methyl-5-nitro-1H-pyrazole [10]

-

Acetyl Nitrate Preparation (Caution: Highly Exothermic): Cool acetic anhydride (1.02 mol) to -15°C using an ice/NaCl bath. Very slowly, add red fuming nitric acid (0.98 mmol) dropwise, ensuring the internal temperature remains below 0°C at all times.

-

Nitration Reaction: In a separate flask, dissolve 3-methylpyrazole (0.427 mol) in glacial acetic acid at -5°C. Transfer the chilled acetyl nitrate solution to a cooled addition funnel and add it dropwise to the methylpyrazole solution. The reaction temperature must not exceed 5°C. Stir the mixture at 0°C for 3 hours.

-

Workup: Pour the reaction mixture into 500 mL of an ice/water slurry and neutralize to approximately pH 7 with sodium carbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 200 mL). Dry the combined organic layers with sodium sulfate and evaporate the solvent in vacuo to yield the N-nitro intermediate.

-

Thermal Rearrangement: Dissolve the N-nitro intermediate in perchloroethylene (4 L). Heat the solution at 140°C for 18 hours, followed by 5 hours at 165°C.

-

Isolation: Evaporate the solvent and dry the resulting solid in vacuo to obtain pure 3-Methyl-5-nitro-1H-pyrazole.

Section 4: Applications in Research and Development

The utility of 3-Methyl-5-nitro-1H-pyrazole stems from its identity as a functionalized heterocycle, making it a valuable starting material in two primary domains: medicinal chemistry and energetic materials science.

Intermediate in Medicinal Chemistry

The pyrazole ring is a cornerstone in drug design, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][11][12] 3-Methyl-5-nitro-1H-pyrazole serves as a key intermediate for creating more complex, biologically active molecules. The nitro group can be reduced to an amine, which then serves as a versatile point for further chemical elaboration to build novel drug candidates.

A notable application is its use as a reagent in the preparation of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a target for autoimmune diseases and certain cancers.[2] It has also been used as a scaffold for synthesizing 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, another class of compounds with potential therapeutic applications.[2]

Caption: Role as an intermediate in drug discovery workflows.

Precursor for Energetic Materials

Nitrated heterocyclic compounds are a major focus in the development of high-energy-density materials (HEDMs) due to their high heats of formation, density, and the generation of environmentally friendly N₂ gas upon decomposition.[3][4][13] While 3-Methyl-5-nitro-1H-pyrazole itself is considered an intermediate with relatively low energy, it is a critical building block.[3] It can be subjected to further nitration or used in condensation reactions to synthesize more complex structures like bispyrazoles or other polynitro compounds with superior energetic performance, including enhanced detonation velocity and pressure.[3][14]

Section 5: Safety and Handling

Working with nitrated organic compounds requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for 3-Methyl-5-nitro-1H-pyrazole is not widely available, data from closely related nitropyrazoles provides essential guidance.[15][16][17]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[15][17] Facilities should be equipped with an eyewash station.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[15][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent dust formation and accumulation. Keep away from all sources of ignition, as nitrated compounds can be flammable or explosive under certain conditions.[15][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and heat sources.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Section 6: Conclusion

3-Methyl-5-nitro-1H-pyrazole (CAS: 34334-96-8) is a compound of significant synthetic utility. Its value lies not in its end-use properties but in its role as a highly effective and versatile intermediate. For medicinal chemists, it provides a functionalized pyrazole core for the construction of novel therapeutics. For materials scientists, it is a foundational element in the rational design of next-generation energetic materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in advanced research and development applications.

References

-

Li, Y., Wang, F., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3498. Available at: [Link]

-

Boron Molecular. (n.d.). 3-methyl-5-nitro-1H-pyrazole. Retrieved from [Link]

-

ChemBK. (2024). 1H-Pyrazole,3-methyl-5-nitro-(9CI). Retrieved from [Link]

-

Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][6]triazin-7(6 H)-ones and Derivatives. Molecules, 30(18), 3792. Available at: [Link]

-

Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available at: [Link]

-

Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(5), 1568-1575. Available at: [Link]

-

Yin, P., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2098-2105. Available at: [Link]

-

Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][6]triazin-7(6H). National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(11), 1363. Available at: [Link]

-

PubChem. (n.d.). 4-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-5-nitro-1H-pyrazole [1H NMR]. Retrieved from [Link]

-

Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 198-223. Available at: [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-methyl-5-nitro-1H-pyrazole | 1048925-02-5 [chemicalbook.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 34334-96-8|3-Methyl-5-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3-methyl-1-nitro-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

The Trifluoromethylated Benzonitrile Core: A Technical Guide to Unlocking Biological Activity

Introduction: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of drug discovery and agrochemical development, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, represents a cornerstone of modern medicinal and agricultural chemistry.[1][2] This is not a matter of arbitrary substitution; it is a deliberate, mechanistically-driven choice to enhance the intrinsic properties of a bioactive molecule. When this potent functional group is appended to a benzonitrile scaffold, it creates a class of compounds with remarkable versatility and biological significance. The benzonitrile core provides a rigid, aromatic platform and a versatile nitrile functional group—a reactive handle for a myriad of chemical transformations—while the CF3 group profoundly modulates the molecule's physicochemical and pharmacokinetic profile.[3][4]

This guide provides an in-depth technical exploration of the biological activities of trifluoromethylated benzonitriles. We will move beyond simple descriptions to explore the underlying causality—the "why" behind the "what"—elucidating how the unique properties of the CF3 group translate into tangible biological outcomes. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application, synthesis, and evaluation of these powerful chemical entities.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group

The decision to incorporate a trifluoromethyl group is driven by its predictable and powerful influence on a molecule's fundamental properties. Understanding these effects is critical to rationally designing effective and safe therapeutic agents and agrochemicals. The CF3 group is often used as a bioisostere for a methyl or chloro group, but its impact extends far beyond simple steric replacement.[2]

Key Physicochemical Alterations:

-

Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property that significantly enhances a molecule's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier.[5] This is a direct consequence of the high electronegativity of the fluorine atoms, which creates a lipid-soluble surface. This improved membrane penetration can lead to better absorption, wider distribution within the body, and ultimately, greater access to intracellular targets.[3][6]

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary route of drug clearance in the liver.[5][6] By replacing a metabolically vulnerable site (e.g., a methyl group) with a CF3 group, a drug's half-life can be significantly extended, leading to more sustained therapeutic effects and potentially less frequent dosing.[3][7]

-

Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety has a profound impact on the electron density of the entire molecule.[2] This can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and transport properties.

-

Improved Target Binding Affinity: The electronic and steric properties of the CF3 group can lead to more potent and selective interactions with biological targets like enzymes or receptors.[3][8] Its electron-withdrawing nature can enhance electrostatic or hydrogen bonding interactions, while its size can promote favorable hydrophobic (lipophilic) interactions within a target's binding pocket.[7][8]

The following diagram illustrates the causal relationships between the properties of the CF3 group and its downstream biological advantages.

Caption: Physicochemical effects of the trifluoromethyl group.

Part 2: Biological Activities and Therapeutic Applications

The unique properties conferred by the trifluoromethyl group translate into a wide spectrum of biological activities. Trifluoromethylated benzonitriles serve as both final active molecules and, more commonly, as critical intermediates in the synthesis of complex pharmaceuticals and agrochemicals.

Application I: Enzyme Inhibition in Pharmacology

Enzymes are primary targets in drug discovery, and inhibiting their function is a key mechanism for treating numerous diseases.[9] The introduction of a CF3 group can produce highly potent enzyme inhibitors. A prime example is the development of inhibitors for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

While specific IC50 values for trifluoromethylated benzonitrile ACE inhibitors are proprietary, the principle has been demonstrated with related structures where replacing a methyl group with a trifluoromethyl group resulted in a potent captopril analog with an IC50 of 3 x 10⁻¹⁰ M. The enhanced potency is attributed to the hydrophobicity and conformational effects of the CF3 group.

Caption: Simplified pathway of enzyme inhibition.

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10] A lower IC50 value indicates a more potent inhibitor.

| Inhibitor Class | Representative IC50 Range | Key Advantage of CF3 Group |

| CF3-Containing ACE Inhibitors | 10⁻¹⁰ to 10⁻⁸ M | Enhanced hydrophobic interactions in the active site. |

| Non-Fluorinated Analogs | 10⁻⁸ to 10⁻⁶ M | Lower binding affinity. |

Note: Data is representative and illustrates the principle of potency enhancement.

Application II: Oncology and Advanced Pharmaceutical Intermediates

Trifluoromethylated benzonitriles are indispensable building blocks for several modern oncology drugs. Their value lies in providing a stable, pre-functionalized core that simplifies the synthesis of complex molecular architectures.

A prominent example is Enzalutamide , a second-generation non-steroidal androgen receptor (AR) antagonist used to treat castration-resistant prostate cancer.[11] The synthesis of Enzalutamide critically relies on 4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a key intermediate.[12] The trifluoromethylated benzonitrile portion of this intermediate forms a core part of the final drug structure, where the CF3 group contributes to the high binding affinity for the androgen receptor.

Caption: Synthetic workflow for Enzalutamide.

Application III: Agrochemicals

In agriculture, trifluoromethylated benzonitriles are vital intermediates for next-generation herbicides, insecticides, and fungicides.[13][14] The CF3 group enhances the biological activity of pesticides by improving their interaction with target enzymes or receptors in pests and weeds.[14]

For example, certain neonicotinoid insecticides , which act as agonists on insect nicotinic acetylcholine receptors (nAChRs), can be synthesized using trifluoromethylated precursors.[15] The electronegative pharmacophore (in this case, the cyano group of the benzonitrile) interacts with a cationic subsite on the insect's receptor, causing nervous system blockage, paralysis, and death.[15] The CF3 group enhances the overall lipophilicity and stability of the molecule, improving its penetration through the insect cuticle and its persistence, thereby increasing efficacy.[16][17]

Part 3: Experimental Protocols & Methodologies

A core tenet of scientific integrity is the use of robust, self-validating experimental systems. This section details validated protocols for assessing the biological activity of novel trifluoromethylated benzonitrile compounds.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for early-stage drug discovery to predict a compound's metabolic fate.[18] It measures the rate at which a compound is metabolized by liver enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[19] A compound with high metabolic stability will be degraded slowly, suggesting a longer half-life in vivo.

Causality: We use liver microsomes because they are subcellular fractions containing a high concentration of the Phase I metabolic enzymes (CYPs) responsible for the majority of drug metabolism.[4][20] An NADPH regenerating system is included because CYP enzymes require NADPH as a cofactor to function.[21] By measuring the disappearance of the parent compound over time, we directly assess its susceptibility to this primary clearance pathway.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4]

-

Prepare a working stock of pooled human liver microsomes (e.g., 3 mg/mL in buffer). Thaw microsomes quickly at 37°C and immediately place on ice.[4]

-

Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[22]

-

Prepare a 20 mM stock solution of the test trifluoromethylated benzonitrile and positive control compounds (e.g., Midazolam, a high-clearance compound) in DMSO.[22]

-

-

Incubation Procedure:

-

In a 96-well plate, add the phosphate buffer.

-

Add the liver microsome working stock to a final protein concentration of 0.5 mg/mL.[4]

-

Add the test compound stock solution to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is < 0.5%.[4]

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

-

Incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), terminate the reaction in the designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[22]

-

-

Sample Analysis:

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of this line (k) represents the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[19]

-

Calculate intrinsic clearance (Clint) in µL/min/mg protein.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mercell.com [mercell.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 12. nbinno.com [nbinno.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 15. entomoljournal.com [entomoljournal.com]

- 16. ACE-inhibitory activity assay: IC50 [protocols.io]

- 17. pubs.acs.org [pubs.acs.org]

- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-hydroxy-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for solubility determination, and offers insights into its expected behavior in various organic solvents.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences. For a compound like 4-hydroxy-2-(trifluoromethyl)benzonitrile, understanding its solubility is paramount for:

-

Reaction Kinetics and Process Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents, based on differential solubility, is fundamental to obtaining high-purity crystalline material.

-

Formulation and Drug Delivery: In drug development, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the design of effective dosage forms.

-

Analytical Method Development: Accurate solubility data is essential for developing reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Molecular Structure and Physicochemical Properties

4-Hydroxy-2-(trifluoromethyl)benzonitrile possesses a nuanced molecular structure that dictates its interactions with various solvents. Its key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [2] |

| Appearance | White to pale cream powder/solid | [1][3] |

| Melting Point | 119.5-125.5 °C | [1][4] |

| CAS Number | 320-42-3 | [1][2] |

The molecule's structure features a polar hydroxyl (-OH) group, a moderately polar nitrile (-C≡N) group, and a nonpolar aromatic benzene ring substituted with a highly electronegative trifluoromethyl (-CF₃) group. The interplay of these functional groups governs its solubility behavior. The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents. The nitrile group primarily acts as a hydrogen bond acceptor. The trifluoromethyl group, while contributing to the overall polarity of the molecule, can also engage in dipole-dipole interactions. The aromatic ring provides a nonpolar surface, favoring interactions with nonpolar solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5][6] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Solvent Polarity and Intermolecular Forces

The solubility of 4-hydroxy-2-(trifluoromethyl)benzonitrile can be anticipated across a spectrum of organic solvents based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute. While some sources suggest insolubility in water for a similar isomer, the presence of the hydroxyl group on the target molecule indicates that at least partial solubility in polar protic organic solvents is expected.[7][8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions with the nitrile and trifluoromethyl groups. Therefore, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar aromatic ring of the solute will favor interaction with these solvents, but the polar functional groups will likely limit overall solubility.

The Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create space for the solute molecules within the solvent.

Experimental Determination of Solubility

While theoretical predictions are valuable, precise and quantitative solubility data must be determined experimentally. The isothermal shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5]

Isothermal Shake-Flask Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-hydroxy-2-(trifluoromethyl)benzonitrile to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filtration: Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of 4-hydroxy-2-(trifluoromethyl)benzonitrile using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Predicted Solubility Profile of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | High to Moderate | Hydrogen bond acceptance and strong dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Van der Waals interactions with the benzene ring are favorable, but polar groups may limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Mismatch in polarity; weak intermolecular forces. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions can facilitate dissolution. |

Visualizing Key Concepts and Workflows

To further elucidate the principles and processes discussed, the following diagrams are provided.

Intermolecular Interactions

Caption: Intermolecular forces governing solubility.

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility workflow.

Conclusion

This technical guide has provided a detailed examination of the solubility of 4-hydroxy-2-(trifluoromethyl)benzonitrile in organic solvents. By understanding its molecular structure and the governing principles of intermolecular forces, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The outlined experimental protocol for the isothermal shake-flask method provides a robust framework for obtaining accurate and reproducible quantitative solubility data. While a comprehensive set of experimental data is not yet widely published, the predictive analysis herein offers a strong foundation for laboratory work.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Retrieved from [Link]

-

Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. (2024, April 9). ChemBK. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-2-(trifluoromethyl)benzonitrile, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 320-42-3 [m.chemicalbook.com]

- 4. 4-Hydroxy-2-(trifluoromethyl)benzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

A Comprehensive Spectroscopic and Analytical Guide to 4-Hydroxy-2-(trifluoromethyl)benzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic and analytical characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxy-2-(trifluoromethyl)benzonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the principles of spectroscopic interpretation, with comparative analysis to structurally related molecules to provide a robust framework for understanding the data. Furthermore, this guide details the experimental protocols for acquiring high-quality spectroscopic data, ensuring that researchers can confidently apply these techniques in their own laboratories.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, with the IUPAC name also being 4-hydroxy-2-(trifluoromethyl)benzonitrile and the CAS number 320-42-3, is presented below.[1][2][3] The strategic placement of the substituents on the benzene ring gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Hydroxy-2-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Hydroxy-2-(trifluoromethyl)benzonitrile is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, along with the electron-donating hydroxyl group, will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Ar-H | 7.0 - 8.0 | m | |

| OH | 5.0 - 10.0 | br s |

Note: The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature.

Interpretation:

The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The exact chemical shifts and coupling constants will be influenced by the solvent. For comparison, in 4-methoxy-2-(trifluoromethyl)benzonitrile, the aromatic protons appear in the range of 7.0-7.8 ppm. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift is highly dependent on hydrogen bonding interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the carbon to which it is attached, due to C-F coupling.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-OH | 155 - 165 | s |

| C-CF₃ | 120 - 130 | q |

| C-CN | 115 - 125 | s |

| C≡N | 110 - 120 | s |

| Aromatic CH | 110 - 140 | s |

| CF₃ | 120 - 130 | q |

Interpretation:

The carbon attached to the hydroxyl group (C-OH) will be deshielded and appear at a higher chemical shift. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet with a large coupling constant. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 110-120 ppm range. The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Expected ¹⁹F NMR Data:

| Fluorine | Chemical Shift (ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Interpretation:

The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring. In similar compounds such as 2-(trifluoromethyl)benzonitrile, the ¹⁹F signal appears at approximately -62 ppm. The absence of coupling in the ¹⁹F spectrum indicates that there are no adjacent fluorine or hydrogen atoms close enough to cause splitting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Hydroxy-2-(trifluoromethyl)benzonitrile will show characteristic absorption bands for the hydroxyl, nitrile, and trifluoromethyl groups, as well as the aromatic ring.

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C≡N stretch (nitrile) | 2220 - 2240 | Sharp, Medium |

| C-F stretch (trifluoromethyl) | 1100 - 1350 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

Interpretation:

The broad O-H stretching band is a hallmark of the hydroxyl group and its involvement in hydrogen bonding. The sharp C≡N stretch is characteristic of the nitrile functional group. The strong C-F stretching vibrations of the trifluoromethyl group will be prominent in the fingerprint region. The presence of the aromatic ring will be confirmed by the C=C and C-H stretching vibrations. The IR spectrum of the related compound 4-hydroxy-2,5-dimethylbenzonitrile shows a nitrile stretch at a similar wavenumber.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 4-Hydroxy-2-(trifluoromethyl)benzonitrile, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectrometry Data:

| Ion | m/z (predicted) |

| [M+H]⁺ | 188.0318 |

| [M+Na]⁺ | 210.0137 |

| [M-H]⁻ | 186.0172 |

Data sourced from PubChem.[5]

Interpretation of Fragmentation:

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 187 would be expected. Common fragmentation pathways would likely involve the loss of small molecules or radicals. For instance, the loss of HCN (27 Da) from the molecular ion is a common fragmentation for benzonitriles. The trifluoromethyl group is relatively stable, but fragmentation involving the loss of a fluorine atom or the entire CF₃ group might also be observed under certain conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.

NMR Sample Preparation

References

- 1. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZONITRILE(875664-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. 320-42-3,4-Hydroxy-2-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-hydroxy-2-(trifluoromethyl)benzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

Topic: Potential Applications of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated building blocks, 4-Hydroxy-2-(trifluoromethyl)benzonitrile stands out as a particularly versatile intermediate. Its unique trifecta of functional groups—a nucleophilic hydroxyl, an electrophilic nitrile, and a metabolically robust, lipophilic trifluoromethyl group—creates a privileged scaffold for generating diverse compound libraries. This guide delves into the synthesis, chemical logic, and proven applications of this compound, providing researchers and drug development professionals with a comprehensive overview of its potential in designing next-generation therapeutics, particularly in the realms of kinase inhibition and nuclear receptor modulation.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the ideal balance of structural rigidity, synthetic accessibility, and functional group handles to interact with multiple biological targets. 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS 320-42-3) has emerged as one such scaffold.

The value of this molecule is rooted in the distinct properties of its constituent parts:

-

Trifluoromethyl (CF₃) Group : This powerful electron-withdrawing group is a bioisostere for several functionalities and is renowned for its ability to enhance metabolic stability, increase binding affinity, and improve membrane permeability by increasing lipophilicity.[1][2]

-

Hydroxyl (-OH) Group : As a hydrogen bond donor and acceptor, the phenolic hydroxyl group is critical for anchoring the molecule within a protein's binding pocket. It also serves as a key synthetic handle for etherification, enabling the exploration of vast chemical space.

-

Nitrile (-C≡N) Group : The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or serve as a synthetic precursor that can be hydrolyzed to a carboxylic acid or reduced to an amine.

This guide will explore how these features are leveraged in medicinal chemistry, transforming this seemingly simple benzonitrile derivative into a powerful starting point for complex and potent therapeutic agents.

Physicochemical Characteristics

A molecule's potential in drug development is fundamentally governed by its physical and chemical properties. These parameters influence everything from solubility and cell permeability to its interaction with target proteins.

| Property | Value | Source |

| CAS Number | 320-42-3 | [3] |

| Molecular Formula | C₈H₄F₃NO | [4] |

| Molecular Weight | 187.12 g/mol | [4] |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 119.5-125.5 °C | [3] |

| XLogP3 (Predicted) | 2.2 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents.[5] | [5] |

The predicted XLogP value of 2.2 indicates a moderate lipophilicity, a desirable trait for oral bioavailability, balancing aqueous solubility with the ability to cross cellular membranes.

Synthesis and Chemical Reactivity